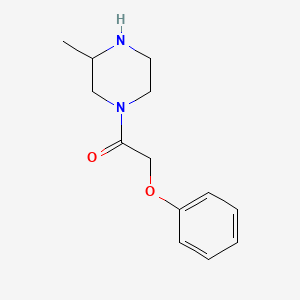
1-(4-Bromobenzoyl)-3-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromobenzoyl)-3-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a bromobenzoyl group attached to a methylpiperazine ring. This compound is of interest due to its potential pharmacological properties and its use in various scientific research applications.
Mecanismo De Acción
Target of Action
A compound with a similar structure, bromfenac, is known to inhibit prostaglandin g/h synthase 2 . This enzyme plays a crucial role in the inflammatory response, making it a potential target for anti-inflammatory drugs .
Mode of Action
While the exact mode of action for 1-(4-Bromobenzoyl)-3-methylpiperazine is not clearly defined, we can infer from related compounds that it may function by inhibiting the synthesis of prostaglandins. Prostaglandins are compounds that play key roles in inflammation and pain. By inhibiting their synthesis, the compound could potentially reduce inflammation and pain .
Biochemical Pathways
Given its potential role as a prostaglandin synthesis inhibitor, it could affect the arachidonic acid pathway, which is responsible for the production of prostaglandins .
Pharmacokinetics
Related compounds like bromfenac have been shown to have good ocular penetration, suggesting that this compound may also have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
If it functions similarly to bromfenac, it could potentially reduce inflammation and pain by inhibiting prostaglandin synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobenzoyl)-3-methylpiperazine typically involves the acylation of 3-methylpiperazine with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromobenzoyl)-3-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted piperazine derivatives, while oxidation reactions can produce N-oxides.
Aplicaciones Científicas De Investigación
1-(4-Bromobenzoyl)-3-methylpiperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound in drug discovery and development, particularly for its pharmacological properties.
Comparación Con Compuestos Similares
1-(4-Bromobenzoyl)-3-methylpiperazine can be compared with other similar compounds, such as:
1-(4-Bromobenzoyl)-4-methylpiperazine: This compound has a similar structure but with a different substitution pattern on the piperazine ring.
1-(4-Bromobenzoyl)-1,3-dicyclohexylurea: This compound contains a urea group instead of a piperazine ring.
4-Bromo-2,5-dimethoxybenzylpiperazine: This compound has a different substitution pattern on the benzyl group
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological properties, which may differ from those of its analogs.
Propiedades
IUPAC Name |
(4-bromophenyl)-(3-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9-8-15(7-6-14-9)12(16)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTNGWQNINLROZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

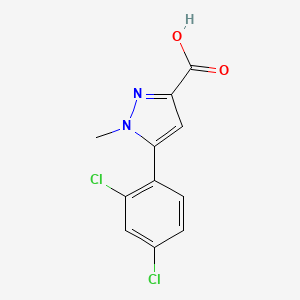
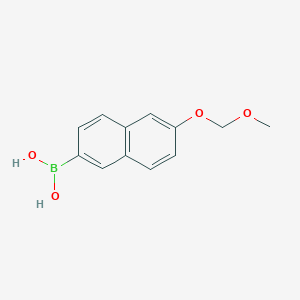


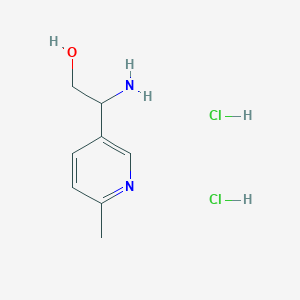
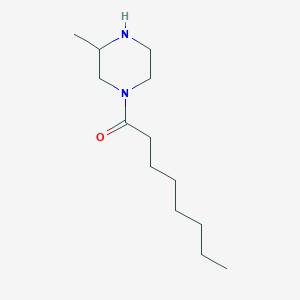



![2-(Acetoxymethyl)-3-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)phenylboronic acid pinacol ester](/img/structure/B6334840.png)
![6-(Benzo[d][1,3]dioxol-5-yl)picolinic acid](/img/structure/B6334843.png)

